molecular formula C24H22N4O5 B2926628 N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251612-18-6

N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2926628
CAS No.: 1251612-18-6
M. Wt: 446.463
InChI Key: SCXFBNOIVCZWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex small molecule characterized by:

  • A 2,4-dimethoxyphenyl group, which enhances lipophilicity and may influence receptor binding.
  • A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, a motif known for metabolic stability and bioactivity in kinase inhibition or antimicrobial agents .
  • A 2-oxo-1,2-dihydropyridin-1-yl moiety, contributing to hydrogen-bonding interactions with biological targets.
  • An acetamide linker, common in drug design to improve solubility and bioavailability .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-7-4-5-8-17(15)22-26-23(33-27-22)18-9-6-12-28(24(18)30)14-21(29)25-19-11-10-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXFBNOIVCZWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the dihydropyridine ring: This step may involve the Hantzsch reaction, where β-ketoesters, aldehydes, and ammonium acetate are reacted together.

    Coupling reactions: The final step involves coupling the oxadiazole and dihydropyridine intermediates with the methoxyphenyl and methylphenyl groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compound A : N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60 in )

  • Similarities : Contains a 1,2,4-oxadiazole ring linked to a pyridine group, akin to the target compound.
  • Differences: Incorporates a benzoxazolo-oxazine scaffold instead of dihydropyridinone.
  • Activity : Demonstrated 45.5% synthetic yield and potent activity in structure-activity relationship (SAR) studies, suggesting the oxadiazole-pyridine combination is critical for target engagement .

Compound B: N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide ()

  • Similarities : Acetamide backbone and heterocyclic core (triazolone vs. oxadiazole).
  • Differences: A dichlorophenoxy group enhances halogen bonding but reduces solubility compared to the dimethoxyphenyl group.
  • Activity : Likely targets inflammatory pathways due to triazolone’s role in COX-2 inhibition, diverging from the oncology focus of oxadiazole derivatives .
Pharmacokinetic and Physicochemical Comparisons
Parameter Target Compound Compound A Compound B
Molecular Weight ~450 g/mol (estimated) 494.52 g/mol 502.35 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 4.1
Aqueous Solubility Moderate (dimethoxyphenyl) Low (benzoxazolo-oxazine) Very low (dichlorophenoxy)
Synthetic Yield Not reported 45.5% Not reported

Key Insights :

  • The target compound’s dimethoxyphenyl group balances lipophilicity and solubility better than Compound B’s dichlorophenoxy group.
  • Compound A’s benzoxazolo-oxazine core may improve metabolic stability but complicates synthesis .
Functional Analogues with Acetamide Linkers

Compound C: 2-[3-(Acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide ()

  • Similarities : Acetamide linker and aromatic substituents.
  • Differences : Sulfonyl group enhances electrophilic reactivity but increases toxicity risks.
  • Activity : Targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), unlike the kinase focus of oxadiazole derivatives .

Compound D: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()

  • Similarities: Phenoxyacetamide substructure.
  • Differences : Complex peptide-like backbone suggests protease or GPCR targeting.
  • Activity : Potent antiviral or anti-inflammatory effects reported for similar scaffolds .

Research Findings and Therapeutic Implications

  • Dimethoxyphenyl substitution likely reduces CYP450-mediated metabolism compared to halogenated analogues .
  • Synthetic complexity may limit scalability versus simpler triazolone derivatives .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H23N3O4
Molecular Weight429.47 g/mol
SMILESCc1ccc(cc1OC)C(=O)N(c2cc(c(c(c2)OC)N(C(=O)c3ccn(nc3)C)C)C(=O)N)c4ccccc4
LogP3.45

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit various cancer cell lines with varying degrees of potency. A study indicated that oxadiazole derivatives could exhibit IC50 values in the range of 19.04 to 31.40 μg/mL against certain cancer cell lines . The presence of the dimethoxyphenyl and methylphenyl groups in our compound may enhance its ability to interact with cellular targets involved in cancer proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial efficacy. Oxadiazoles are known to disrupt bacterial membranes and inhibit essential enzymes critical for bacterial survival. In vitro studies have demonstrated that similar compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria . This makes this compound a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can inhibit cyclooxygenases (COX), which play a key role in the inflammatory process . The incorporation of specific substituents in our compound may enhance its COX-inhibitory activity.

The mechanism through which this compound exerts its biological effects likely involves:

  • Interaction with Cellular Targets : The oxadiazole moiety can interact with various biological macromolecules such as proteins and nucleic acids.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating signaling cascades .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related oxadiazole derivatives:

  • Anticancer Studies : A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines including lung and breast cancer cells .
  • Antimicrobial Testing : Research demonstrated that oxadiazole compounds showed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus .
  • Structure Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the phenolic substituents can significantly influence the biological potency of oxadiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.